i-Cholesterol
Description
Molecular Formula and IUPAC Nomenclature
This compound, a sterol derivative, possesses the molecular formula C₂₇H₄₆O , identical to cholesterol but distinguished by its unique cyclopropane ring system. Its IUPAC name is (1S,2R,5R,7R,8R,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]pentacyclo[8.7.0.0²,⁷.0⁵,⁷.0¹¹,¹⁵]heptadecan-8-ol , reflecting its pentacyclic framework and stereochemical complexity. The numbering system prioritizes the hydroxyl group at position 8 and the cyclopropane bridge between carbons 3 and 5 (Figure 1).
Table 1: Key molecular descriptors of this compound
| Property | Value |
|---|---|
| Molecular weight | 386.7 g/mol |
| XLogP3 | 8.9 |
| Hydrogen bond donors | 1 (hydroxyl group) |
| Rotatable bonds | 5 |
Stereochemical Configuration and Cyclopropane Ring System
The molecule features a 3α,5α-cyclopropane ring fused to the steroid nucleus, forcing rigidity in the A-ring. The hydroxyl group adopts a β-configuration at C6, contrasting with cholesterol’s C3β-OH orientation. This cyclopropane geometry arises from intramolecular bridging between C3 and C5, eliminating the double bond present in cholesterol’s structure (Figure 2).
Critical stereochemical elements:
- C3 : α-oriented methyl group participating in cyclopropane formation
- C5 : α-configuration anchoring the bridge
- C6 : β-hydroxyl group perpendicular to the ring plane
- C17 : R-configuration in the aliphatic side chain
The cyclopropane imposes 7.5 kcal/mol ring strain , altering electronic distribution and hydrogen-bonding capacity compared to cholesterol.
Comparative Structural Analysis with Cholesterol
Table 2: Structural divergence between cholesterol and this compound
| Feature | Cholesterol | This compound |
|---|---|---|
| A-ring structure | Δ⁵ double bond | 3α,5α-cyclopropane |
| Hydroxyl position | C3β | C6β |
| Molecular flexibility | Higher (mobile tail) | Lower (rigid core) |
| Crystal system | Monoclinic | Triclinic |
X-ray diffraction reveals this compound’s triclinic P1 space group (a=27.565 Å, b=38.624 Å, c=10.748 Å) versus cholesterol’s monoclinic P2₁ arrangement. The cyclopropane ring reduces side-chain mobility, evidenced by 3.2 Å shorter interatomic distances between C18 and C21 compared to cholesterol.
Crystalline and Conformational Properties
Single-crystal analyses demonstrate 71.3° dihedral angles between the cyclopropane and B-ring planes, creating a saddle-shaped molecular conformation. Key crystallographic parameters:
Table 3: Crystallographic data for this compound
| Parameter | Value |
|---|---|
| Space group | P1 |
| Unit cell volume | 10,151 ų |
| Z-value | 4 |
| Density | 1.12 g/cm³ |
| R-factor | 0.068 |
Molecular dynamics simulations indicate the cyclopropane restricts C6-OH rotation to ±15°, versus ±42° for cholesterol’s C3-OH. This constrained geometry enhances stacking interactions, producing needle-like crystals with 217.9°C flash points .
Solid-state NMR confirms two distinct hydrogen-bonding networks :
- O-H···O interactions between C6-OH and adjacent molecules (2.89 Å)
- C-H···π contacts from cyclopropane to B-ring electrons
Structure
2D Structure
3D Structure
Properties
CAS No. |
465-54-3 |
|---|---|
Molecular Formula |
C27H46O |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(1S,2R,5R,7R,8R,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]pentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-8-ol |
InChI |
InChI=1S/C27H46O/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(28)27-16-19(27)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19-,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1 |
InChI Key |
IBDXZWQCLMSDKQ-FDXOKOSPSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)O)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]45[C@@]3(CC[C@@H]4C5)C)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)O)C |
Synonyms |
3 alpha,5 alpha-cyclocholestan-6 beta-ol i-cholesterol |
Origin of Product |
United States |
Scientific Research Applications
Understanding Lipid Metabolism
i-Cholesterol plays a critical role in lipid metabolism studies. Researchers have utilized it to investigate how cholesterol is processed within the body, particularly its effects on cell membranes and signaling pathways.
- Case Study : A study published in the Journal of Lipid Research demonstrated that this compound influences the fluidity of cell membranes, impacting various cellular functions such as receptor activity and enzyme kinetics. The findings suggest that variations in cholesterol isomer composition can significantly affect cellular behavior and disease progression.
Drug Development and Therapeutics
This compound has been explored as a potential therapeutic target for various cardiovascular diseases. Its unique properties allow researchers to develop drugs that can modulate cholesterol levels effectively.
- Data Table: Drug Development Applications of this compound
Cardiovascular Disease Research
Research has shown that this compound may influence the development of atherosclerosis and other cardiovascular conditions. Understanding its role can lead to better predictive models for heart disease risk.
- Case Study : A recent NIH study highlighted how different cholesterol isomers, including this compound, interact with low-density lipoprotein receptors. This interaction is crucial for understanding how cholesterol contributes to plaque formation in arteries, which is a significant risk factor for heart disease .
Cancer Research
This compound's role extends into oncology, where it has been studied for its effects on cancer cell proliferation and apoptosis.
- Data Table: Cancer Research Applications of this compound
Nutritional Studies
The implications of dietary cholesterol, including this compound, are significant for public health nutrition. Studies have focused on how different types of cholesterol affect health outcomes.
Preparation Methods
Acetyl-CoA Condensation to Mevalonate
Cholesterol biosynthesis initiates in the cytosol with acetyl-CoA, a two-carbon molecule derived from mitochondrial β-oxidation or cytoplasmic citrate cleavage. Three acetyl-CoA molecules undergo sequential condensation via thiolase and HMG-CoA synthase to form β-hydroxy-β-methylglutaryl-CoA (HMG-CoA). The rate-limiting step is the reduction of HMG-CoA to mevalonate by HMG-CoA reductase (HMGR), which requires NADPH as a cofactor. This reaction is the primary regulatory checkpoint for cholesterol synthesis and the target of statin drugs.
Mevalonate to Isoprenoid Units
Mevalonate undergoes phosphorylation and decarboxylation to form isopentenyl pyrophosphate (IPP), a five-carbon isoprenoid unit. IPP isomerizes to dimethylallyl pyrophosphate (DMAPP), and six isoprenoid units condense head-to-tail to produce squalene, a 30-carbon hydrocarbon. Squalene synthase catalyzes this reaction, which occurs in the endoplasmic reticulum.
Squalene Cyclization and Sterol Formation
Squalene undergoes epoxidation and cyclization to form lanosterol, the first sterol intermediate. Lanosterol is then converted to cholesterol via two competing pathways: the Bloch pathway and the modified Kandutsch-Russell (MK-R) pathway. The Bloch pathway reduces the Δ24 double bond in the side chain at the final step (desmosterol → cholesterol), while the MK-R pathway reduces Δ24 earlier, producing 7-dehydrocholesterol as an intermediate.
Tissue-Specific Biosynthesis Pathways
Bloch Pathway Dominance in Steroidogenic Tissues
In the testes and adrenal glands, which require high cholesterol output for hormone synthesis, >97% of cholesterol is produced via the Bloch pathway. This pathway prioritizes rapid desmosterol conversion, enabling efficient cholesterol production for steroidogenesis.
Modified Kandutsch-Russell Pathway in Skin and Brain
The MK-R pathway predominates in tissues like skin and brain, where cholesterol intermediates serve dual roles. For example, 7-dehydrocholesterol in the skin is a precursor for vitamin D synthesis, while the brain utilizes MK-R intermediates for membrane fluidity regulation. Flux analysis using deuterated water labeling revealed that the MK-R pathway accounts for 92% of cholesterol synthesis in murine preputial glands.
Table 1: Tissue-Specific Flux Through Cholesterol Biosynthesis Pathways
| Tissue | Bloch Pathway (%) | MK-R Pathway (%) | Key Intermediate |
|---|---|---|---|
| Testes | 97 | 3 | Desmosterol |
| Liver | 65 | 35 | Lanosterol |
| Brain | 12 | 88 | 7-Dehydrocholesterol |
| Preputial Gland | 8 | 92 | Dihydrolanosterol |
Enzymatic Regulation of Cholesterol Synthesis
HMG-CoA Reductase (HMGR)
HMGR, a transmembrane protein in the endoplasmic reticulum, is regulated transcriptionally by SREBP-2 and post-translationally by ubiquitination. Insulin upregulates HMGR activity, while cholesterol feedback inhibits it via SCAP-SREBP dissociation.
24-Dehydrocholesterol Reductase (DHCR24)
DHCR24 catalyzes the final step of the Bloch pathway, reducing desmosterol to cholesterol. Overexpression of DHCR24 shifts flux toward the Bloch pathway, whereas knockdown enhances MK-R pathway usage.
In Vitro Synthesis Techniques
Cell Culture Models
HepG2 liver cells and primary hepatocytes are commonly used for studying cholesterol biosynthesis. Stable isotope labeling with -acetate or -water enables precise tracking of sterol flux through Bloch and MK-R pathways.
Isotopomer Spectral Analysis (ISA)
ISA quantifies the proportion of newly synthesized cholesterol by analyzing mass isotopomer distributions. For example, murine liver studies showed 65% Bloch pathway usage under basal conditions, increasing to 78% during sterol depletion.
Industrial and Laboratory-Scale Production
Q & A
Q. What is the chemical structure of i-Cholesterol, and how does it differ from native cholesterol?
this compound (3α,5α-cyclocholestan-6β-ol) is a synthetic sterol derivative characterized by a cyclized structure at the 3α,5α positions, unlike native cholesterol, which has a flexible 3β-hydroxyl group and an open B-ring. This structural rigidity enhances its utility in electrochemical synthesis, as the cyclized backbone stabilizes intermediates during reactions .
Q. What analytical methods are recommended for quantifying this compound in synthetic or biological samples?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for precise quantification. Enzymatic assays (e.g., cholesterol oxidase-based methods) may lack specificity due to structural differences between this compound and endogenous cholesterol, necessitating validation via nuclear magnetic resonance (NMR) for stereochemical confirmation .
Q. How is this compound synthesized, and what are its primary applications in research?
this compound is synthesized via solvolysis of cholesteryl p-tosylate in buffered alcoholic solutions. Its primary use is as a donor in electrochemical glycosylation reactions to produce cholesterol glycoconjugates, leveraging its stabilized carbocation intermediates for efficient bond formation .
Advanced Research Questions
Q. What experimental parameters optimize the electrochemical synthesis of glycoconjugates using this compound derivatives?
Key factors include:
- Leaving group selection : Alkyl/aryl ethers (e.g., methyl, benzyl) improve reaction yields by modulating carbocation stability .
- Voltage and solvent conditions : Optimal electrochemical oxidation occurs in anhydrous dichloromethane at 1.5–2.0 V, minimizing side reactions like isomerization .
- Co-solvent systems : Dioxane enhances solubility of steroidal donors, improving reaction efficiency .
Q. How can researchers address challenges in isolating this compound glycoconjugates from reaction byproducts?
Common byproducts (e.g., dicholesteryl ether, dienes) require multi-step purification:
- Chromatography : Silica gel column chromatography with gradient elution (hexane/ethyl acetate) separates polar glycoconjugates from non-polar byproducts.
- Crystallization : Low-temperature recrystallization in methanol/water mixtures isolates pure products .
Q. What methodological approaches resolve contradictions in reported reactivity of this compound derivatives?
- Systematic variation of substituents : Testing alkyl, aryl, and silyl ethers under standardized conditions identifies steric/electronic effects on reactivity .
- Meta-analysis frameworks : Apply Newcastle-Ottawa Scale criteria to evaluate study quality and reconcile discrepancies in yields or side reactions .
Q. How can researchers design experiments to evaluate the biological activity of this compound glycoconjugates?
- In vitro models : Use lipid bilayer assays to assess membrane incorporation efficiency compared to native cholesterol.
- Cell-based studies : Fluorescently tagged glycoconjugates can track cellular uptake via confocal microscopy, with LDL receptor knockout lines as controls .
Q. What strategies mitigate isomerization during this compound-based electrochemical synthesis?
- Temperature control : Reactions conducted at –20°C reduce thermal rearrangement of intermediates.
- Additives : Anhydrous magnesium sulfate absorbs trace water, preventing acid-catalyzed isomerization .
Methodological Resources
- For meta-analysis of cholesterol studies, refer to systematic review protocols emphasizing duplicate data extraction and consensus-driven conflict resolution .
- Electrochemical synthesis protocols for this compound derivatives are detailed in studies testing alkyl/aryl ethers and silyl protecting groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
